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Dihydroconiferin - 17609-06-2

Dihydroconiferin

Catalog Number: EVT-510476
CAS Number: 17609-06-2
Molecular Formula: C16H24O8
Molecular Weight: 344.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydroconiferyl alcohol glucoside is a primary alcohol that is dihydroconiferyl alcohol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a monomethoxybenzene, a primary alcohol, a beta-D-glucoside and a monosaccharide derivative. It derives from a dihydroconiferyl alcohol.
Overview

Dihydroconiferin is a phenolic compound classified as a monolignol glycoside, which is a derivative of coniferin. It plays a significant role in the biosynthesis of lignin, a critical component of plant cell walls, contributing to the structural integrity and water transport in vascular plants. Dihydroconiferin is primarily found in various plant species, particularly those within the conifer family.

Source

Dihydroconiferin is derived from the biosynthetic pathway of lignin, originating from the phenylpropanoid metabolism. It is commonly extracted from the wood and bark of coniferous trees such as pine and spruce, where it exists alongside other lignin precursors like coniferyl alcohol and sinapyl alcohol. The distribution of dihydroconiferin can vary among different plant species, influencing its availability and concentration.

Classification

Dihydroconiferin falls under the category of phenolic compounds and glycosides, specifically classified as a monolignol glycoside. It is structurally related to other compounds in the lignin biosynthetic pathway, including coniferin and syringin.

Synthesis Analysis

Methods

The synthesis of dihydroconiferin can be achieved through several methods, primarily focusing on enzymatic and non-enzymatic approaches.

  1. Enzymatic Synthesis: This method typically involves the use of glycosyltransferases that catalyze the transfer of sugar moieties to phenolic compounds. For instance, coniferyl alcohol can be glycosylated to form dihydroconiferin in the presence of specific enzymes.
  2. Chemical Synthesis: Chemical methods may include radical coupling reactions where dihydroconiferin can be synthesized via oxidative coupling processes involving dihydroconiferyl alcohol precursors. Such reactions often utilize oxidizing agents or catalysts to facilitate the formation of glycosidic bonds.

Technical Details

The synthesis process may involve multiple steps that require precise control over reaction conditions such as temperature, pH, and substrate concentrations to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for product analysis and characterization.

Molecular Structure Analysis

Structure

Dihydroconiferin has a complex molecular structure characterized by a phenolic backbone with a glucose moiety attached via a glycosidic bond. The molecular formula is typically represented as C17H22O7C_{17}H_{22}O_7.

Data

  • Molecular Weight: Approximately 342.36 g/mol
  • Chemical Structure: The structure consists of a dihydro-coniferyl alcohol unit linked to a glucose molecule, which contributes to its solubility and functionality in biological systems.
Chemical Reactions Analysis

Reactions

Dihydroconiferin participates in various chemical reactions that are crucial for its role in lignification:

  1. Glycosylation Reactions: Dihydroconiferin can undergo further glycosylation to form more complex lignin structures.
  2. Oxidative Coupling: It can participate in oxidative coupling reactions leading to the formation of lignin polymers through radical mechanisms.

Technical Details

The reaction pathways often involve enzyme-catalyzed processes where peroxidases play a significant role in facilitating the polymerization of lignin precursors, including dihydroconiferin.

Mechanism of Action

Process

The mechanism by which dihydroconiferin functions primarily revolves around its incorporation into lignin during plant development. This process involves:

  1. Formation of Reactive Intermediates: Dihydroconiferin is converted into reactive quinone methides during oxidative processes.
  2. Polymerization: These intermediates can then react with other monolignols or phenolic compounds, leading to the formation of complex lignin structures that provide mechanical support and resistance against pathogens.

Data

Studies have shown that this incorporation enhances the structural properties of plant cell walls, making them more robust against environmental stresses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydroconiferin is typically found as a solid or crystalline substance.
  • Solubility: It exhibits solubility in polar solvents due to its glycosidic nature.

Chemical Properties

  • Stability: Dihydroconiferin is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It readily participates in redox reactions due to its phenolic hydroxyl groups, making it an important player in biochemical pathways involving lignification.
Applications

Scientific Uses

Dihydroconiferin is utilized in various scientific fields:

  1. Plant Physiology: Research on dihydroconiferin contributes to understanding lignification processes and plant resilience.
  2. Biotechnology: Its derivatives are explored for applications in biofuels and bioplastics due to their potential for renewable resource utilization.
  3. Pharmacology: Investigations into its biological activities suggest potential health benefits, including antioxidant properties.
Biosynthetic Pathways and Metabolic Engineering of Dihydroconiferin

Enzymatic Mechanisms in Phenylpropanoid-Lignan Interconversion

Dihydroconiferin (dihydroconiferyl alcohol glucoside) emerges from the intricate interplay of enzymes in the phenylpropanoid-monolignol pathway. The biosynthesis initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), yielding cinnamic acid, which undergoes hydroxylation and methylation to produce ferulic acid. Cinnamyl alcohol dehydrogenase (CAD) then catalyzes the NADPH-dependent reduction of feruloyl-CoA to coniferaldehyde, a pivotal branch-point intermediate [9]. Crucially, coniferyl alcohol dehydrogenases further reduce coniferaldehyde to coniferyl alcohol, while specialized alcohol glucosyltransferases convert dihydroconiferyl alcohol to dihydroconiferin.

Table 1: Key Enzymes in Dihydroconiferin Biosynthesis

EnzymeReaction CatalyzedCofactorProduct
Phenylalanine ammonia-lyase (PAL)Phenylalanine → Cinnamic acidNoneCinnamic acid
Cinnamyl-CoA reductase (CCR)Feruloyl-CoA → ConiferaldehydeNADPHConiferaldehyde
Cinnamyl alcohol dehydrogenase (CAD)Coniferaldehyde → Coniferyl alcoholNADPHConiferyl alcohol
Alcohol dehydrogenases (ADHs)Coniferaldehyde → Dihydroconiferyl alcoholNADPHDihydroconiferyl alcohol
UDP-glucosyltransferases (UGTs)Dihydroconiferyl alcohol → DihydroconiferinUDP-glucoseDihydroconiferin (glucoside)

The metabolic fate of coniferaldehyde is competitive: flux toward coniferyl alcohol supports lignin polymerization, while reduction to dihydroconiferyl alcohol channels carbon toward lignan storage forms like dihydroconiferin. Studies in Pinus radiata callus cultures demonstrate that CAD silencing redirects coniferaldehyde toward dihydroconiferyl alcohol accumulation, confirming CAD’s gatekeeper role in this bifurcation [9]. Kinetic analyses reveal coniferaldehyde-reducing ADHs exhibit higher substrate specificity for coniferaldehyde than CAD, preventing metabolic cross-talk.

Role of Dirigent Proteins in Stereoselective Biosynthesis

Dirigent proteins (DIRs) are non-catalytic mediators that impose stereochemical precision on radical coupling reactions during lignan biosynthesis. These β-strand-rich glycoproteins lack enzymatic activity but dictate the spatial orientation of monolignol radicals generated by oxidative enzymes like laccases or peroxidases [2] [6]. In Forsythia intermedia, the dirigent protein FiDIR1 exclusively guides the coupling of two coniferyl alcohol radicals to form (+)-pinoresinol, the precursor to complex lignans. This stereodirective capacity prevents the formation of racemic products observed in vitro without DIRs.

Table 2: Dirigent Protein Functions in Plant Lineages

Plant SpeciesDirigent ProteinStereoselectivityPrimary ProductBiological Role
Forsythia intermedia (Angiosperm)FiDIR1(+)-stereochemistry(+)-PinoresinolDefense compound biosynthesis
Arabidopsis thaliana (Angiosperm)AtDIR6(–)-stereochemistry(–)-PinoresinolUnknown
Pinus radiata (Gymnosperm)PrDIR-likeUndeterminedUnknownLignan patterning in wood

Dihydroconiferin’s aglycone, dihydroconiferyl alcohol, may serve as a substrate for dirigent-mediated coupling, though empirical evidence remains limited. DIRs exhibit stringent substrate specificity; FiDIR1 shows no activity toward sinapyl or p-coumaryl alcohols. Structural analyses indicate DIR dimers possess two coniferyl alcohol-binding pockets that position radicals for stereospecific C8–C8' linkage [6]. In gymnosperms like Pinus radiata, DIR-like genes are upregulated during xylem differentiation, suggesting a conserved role in orchestrating lignan stereochemistry, potentially influencing dihydroconiferin-derived metabolites [9].

Genetic Regulation of Precursor Flux in Monolignol Pathways

The partitioning of phenylpropanoid precursors toward dihydroconiferin is genetically modulated through transcriptional and post-transcriptional regulation of monolignol enzymes. RNA interference (RNAi)-mediated suppression of CAD in Pinus radiata calli reduced CAD activity to 20% of wild-type levels, resulting in a 3.5-fold accumulation of dihydroconiferyl alcohol (DHCA) and its glucoside dihydroconiferin [9]. This phenotype mirrors the cad-n1 mutant in Pinus taeda, where CAD deficiency similarly elevates DHCA.

Key regulatory nodes include:

  • PAL/CCR Coordination: Feedback inhibition of PAL by p-coumaroyl shikimate regulates early phenylpropanoid flux. CCR suppression in P. radiata depletes both coniferyl and dihydroconiferyl alcohols, confirming its position upstream of the dihydroconiferin branchpoint.
  • Transcription Factor Networks: MYB and NAC transcription factors bind promoters of CAD, ADH, and UGT genes. Conifer-specific MYB variants repress CAD while activating ADHs, favoring dihydroconiferin accumulation under stress.
  • Protein Phosphorylation: Phosphorylation of CAD at Ser-123 enhances its activity, diverting flux away from dihydroconiferyl alcohol. Pathogen elicitors dephosphorylate CAD, redirecting carbon toward defensive lignans like dihydroconiferin derivatives.

Metabolic engineering in P. radiata demonstrates that ≥80% CAD knockdown is necessary to make DHCA accumulation physiologically relevant, highlighting metabolic robustness in precursor channeling [9].

Comparative Metabolic Profiling Across Gymnosperm-Angiosperm Lineages

Dihydroconiferin distribution exhibits significant divergence between gymnosperms and angiosperms, reflecting evolutionary adaptations in lignification and defense:

Table 3: Dihydroconiferin Metabolism in Plant Lineages

FeatureGymnosperms (e.g., Pinus spp.)Angiosperms (e.g., Forsythia spp.)
Primary Lignin CompositionGuaiacyl (G) lignin dominantGuaiacyl-syringyl (G-S) lignin prevalent
Dihydroconiferin AbundanceHigh in compression wood, calliLow in vegetative tissues
Dirigent Protein DiversityLimited DIR isoforms; substrate ambiguityNumerous DIRs with strict coniferyl alcohol specificity
CAD RegulationSilencing induces strong DHCA accumulationCAD mutants show minimal DHCA changes
Biosynthetic ContextDefense response in long-lived tracheidsPrecursor for antioxidant lignans (e.g., secoisolariciresinol)

Gymnosperms accumulate dihydroconiferin as a stress-responsive metabolite. In Pinus radiata calli induced for tracheary element formation, CAD suppression under high sucrose/phenylalanine stress elevated dihydroconiferin 4.2-fold, correlating with enhanced oxidative stress tolerance [9]. Angiosperms like Olea europaea instead channel coniferyl alcohol toward secoiridoids or esterified forms (e.g., oleuropein), minimizing dihydroconiferin pools. Untargeted metabolomics reveals gymnosperms shunt up to 15% of phenylpropanoid flux toward dihydroconiferin under pathogen attack, whereas angiosperms prioritize flavonoid or alkaloid biosynthesis [1] [4].

This divergence arises from anatomical constraints: gymnosperm tracheids lack vessel elements, necessitating soluble lignans like dihydroconiferin for localized defense. Angiosperm vessels, protected by fiber cells, reduce dependence on such metabolites. The absence of syringyl lignin in gymnosperms also favors guaiacyl-type intermediates like dihydroconiferyl alcohol for metabolic recycling.

Properties

CAS Number

17609-06-2

Product Name

Dihydroconiferin

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(3-hydroxypropyl)-2-methoxyphenoxy]oxane-3,4,5-triol

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

InChI

InChI=1S/C16H24O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1

InChI Key

QFYFLJZBZITPGX-IBEHDNSVSA-N

SMILES

COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

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